Grazoprevir hydrate Grazoprevir hydrate Grazoprevir, also known as MK5172, is a drug approved for the treatment of hepatitis C. Grazoprevir is a second generation hepatitis C virus protease inhibitor acting at the NS3/4a protease targets. It has good activity against a range of HCV genotype variants, including some that are resistant to most currently used antiviral medications.
Brand Name: Vulcanchem
CAS No.: 1350462-55-3
VCID: VC0529226
InChI: InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2/t21-,22+,24-,29-,30-,31+,38-;/m1./s1
SMILES: CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O
Molecular Formula: C38H52N6O10S
Molecular Weight: 784.9 g/mol

Grazoprevir hydrate

CAS No.: 1350462-55-3

Cat. No.: VC0529226

Molecular Formula: C38H52N6O10S

Molecular Weight: 784.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Grazoprevir hydrate - 1350462-55-3

Specification

CAS No. 1350462-55-3
Molecular Formula C38H52N6O10S
Molecular Weight 784.9 g/mol
IUPAC Name (1R,18R,20R,24R,27R)-24-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate
Standard InChI InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2/t21-,22+,24-,29-,30-,31+,38-;/m1./s1
Standard InChI Key RXSARIJMSJWJLZ-ZKHHNAEQSA-N
Isomeric SMILES CC(C)(C)[C@@H]1C(=O)N2C[C@@H](C[C@@H]2C(=O)N[C@@]3(C[C@@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.O
SMILES CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O
Canonical SMILES CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O
Appearance White to off-white solid powder

Introduction

Chemical Properties and Structure

Grazoprevir hydrate, also known as MK-5172 hydrate, is a macrocyclic compound with the molecular formula C38H52N6O10S and a molecular weight of 784.919 g/mol . The compound is registered under the CAS number 1350462-55-3 for the hydrate form, while the anhydrous form has the CAS number 1350514-68-9 . Structurally, grazoprevir is a P2-P4 quinoxaline macrocyclic HCV NS3/4A protease inhibitor with a complex chemical structure .

The IUPAC name for grazoprevir hydrate is N-((((1R,2R)-2-(5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl)cyclopropyl)oxy)carbonyl)-3-methyl-L-valyl-(4R)-4-hydroxy-L-prolyl-1-amino-N-(cyclopropylsulfonyl)-2-ethenyl-, cyclic (1->2)-ether, hydrate (1:1) (1R,2S) . The compound typically exists as a white powder with high purity in pharmaceutical preparations .

Physical Properties

The following table summarizes the key physical properties of grazoprevir hydrate:

PropertyValue
Molecular FormulaC38H52N6O10S
Molecular Weight784.919 g/mol
Physical StateWhite powder
Solubility in DMSO50 mg/mL (63.70 mM; requires ultrasonic treatment)
StereochemistryAbsolute
Defined Stereocenters7/7
Charge0
CAS Number (hydrate)1350462-55-3
CAS Number (anhydrous)1350514-68-9

Mechanism of Action

Grazoprevir hydrate functions as a selective inhibitor of the Hepatitis C virus NS3/4A protease, a crucial enzyme for viral replication . The NS3/4A protease is responsible for cleaving the HCV polyprotein during viral processing, making it an essential target for antiviral therapy .

The compound exhibits broad activity across various HCV genotypes with remarkable potency, demonstrated by the following inhibition constants (Ki values) :

  • Genotype 1b: 0.01 nM

  • Genotype 1a: 0.01 nM

  • Genotype 2a: 0.08 nM

  • Genotype 2b: 0.15 nM

  • Genotype 3a: 0.90 nM

These exceptionally low Ki values illustrate the high-affinity binding of grazoprevir to the NS3/4A protease across multiple genotypes. The potency of grazoprevir derives, in part, from critical lipophilic interactions at the P2 position and contributions from the P2-P4 constraint among other molecular features .

Recent studies have also identified that grazoprevir hydrate inhibits SARS-CoV-2 3CLpro activity, indicating potential broader antiviral applications beyond HCV .

Crystal Forms and Structural Variants

Grazoprevir exists in multiple crystalline forms, which is significant for pharmaceutical development and manufacturing. Research has identified six different crystalline hydrate forms of grazoprevir, with hydrate III designated as the most stable form . These forms are characterized by specific 2Θ values in X-ray powder diffraction patterns obtained using copper Kα radiation or by distinct peaks (ppm) in solid-state carbon-13 CPMAS NMR .

In addition to the hydrate forms, crystalline sodium and potassium salts of grazoprevir have been developed and characterized. The patent literature describes a method for converting crude grazoprevir (hydrate-II) to the more stable hydrate III form using an acetone/water solvent system followed by drying .

The diversity of crystal forms provides options for pharmaceutical formulation, potentially affecting properties such as solubility, stability, and bioavailability.

Pharmacological Properties

Grazoprevir hydrate demonstrates several advantageous pharmacological properties that enhance its clinical utility. When compared to earlier compounds in development, grazoprevir showed :

  • Lack of salt disproportionation, leading to enhanced dissolution in water

  • Improved pharmacokinetic properties, including higher plasma AUC and liver exposure

  • Low in-vivo covalent binding to plasma proteins

  • High plasma and liver exposure

These properties provide grazoprevir with an unexpected advantage in pharmaceutical formulation and administration. Importantly, grazoprevir showed undetectable binding to plasma proteins following oral administration of a single 20 mg/kg dose to rats, whereas related compounds demonstrated detectable binding to rat liver proteins under the same conditions .

Clinical Applications

Grazoprevir is primarily used in the treatment of chronic Hepatitis C virus (HCV) infection, particularly for genotypes 1 and 4 . It received FDA approval in January 2016 as part of a fixed-dose combination product with elbasvir under the trade name Zepatier .

Treatment Regimens

The clinical regimen typically involves:

AspectDetails
CombinationFixed-dose with elbasvir (Zepatier)
Additional AgentsWith or without ribavirin depending on resistance profile
Treatment DurationTypically 12 or 16 weeks
Target PopulationTreatment-naïve and treatment-experienced adult patients
HCV GenotypesPrimarily genotypes 1a, 1b, and 4
Special PopulationsPatients with compensated cirrhosis, HIV co-infection, inherited blood disorders, chronic kidney disease, or receiving opioid agonist therapy

Clinical trials with once-daily elbasvir/grazoprevir (as fixed-dose tablet or individual agents), with or without ribavirin, have demonstrated high rates of sustained virological response at 12 weeks (SVR12) in various patient populations .

Efficacy in HCV Treatment

The combination of elbasvir and grazoprevir has demonstrated impressive clinical efficacy in treating chronic HCV infection. Clinical studies have reported SVR rates between :

  • 94% and 97% for genotype 1

  • 97% and 100% for genotype 4

These high success rates after 12 weeks of treatment highlight the potent antiviral activity of the combination regimen. The effectiveness extends to several difficult-to-treat populations, including patients with compensated cirrhosis, HIV co-infection, and those who have failed previous treatments .

Research Findings on Resistance Profile

One of the most significant advantages of grazoprevir is its effectiveness against HCV variants that have developed resistance to earlier generations of protease inhibitors. Research has identified several key findings regarding grazoprevir's resistance profile :

Pharmaceutical Preparations and Availability

Grazoprevir hydrate is commercially available from pharmaceutical suppliers, typically as a research-grade chemical. The compound is supplied in various quantities ranging from 5 mg to 100 mg, with corresponding price points :

QuantityApproximate Price (EUR)
5 mg151.20
10 mg234.90
50 mg753.30
100 mg1088.10

For clinical use, grazoprevir is primarily available in the fixed-dose combination product Zepatier, which contains 100 mg of grazoprevir and 50 mg of elbasvir .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator